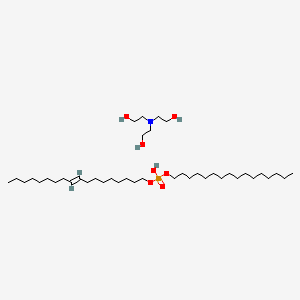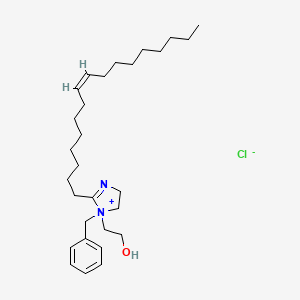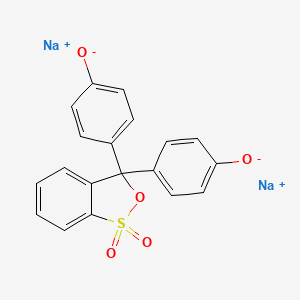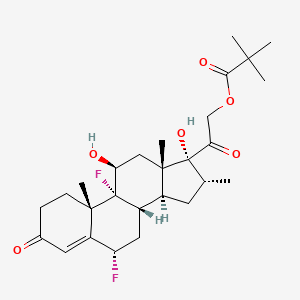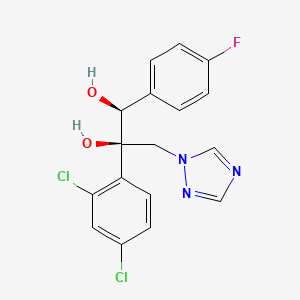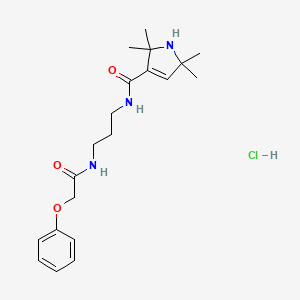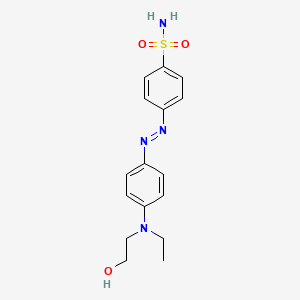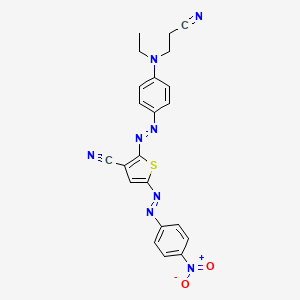
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile is a complex organic compound characterized by its azo groups and thiophene ring This compound is notable for its vibrant color properties, making it a candidate for use in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate cyanoethylating agent reacts with the aromatic amine.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Common industrial methods include:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitro compounds.
Major Products
Oxidation Products: Nitro derivatives, sulfoxides.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its potential use in drug delivery systems, leveraging its functional groups for targeted delivery.
Industry: Utilized in the production of dyes and pigments, benefiting from its stable and intense coloration.
Mécanisme D'action
The mechanism of action of 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile involves its interaction with molecular targets through its functional groups. The azo groups can participate in electron transfer reactions, while the cyano and nitro groups can engage in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological and chemical systems, influencing their behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)benzene-3-carbonitrile: Similar structure but with a benzene ring instead of a thiophene ring.
2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)pyridine-3-carbonitrile: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-((4-((2-Cyanoethyl)ethylamino)phenyl)azo)-5-((4-nitrophenyl)azo)thiophene-3-carbonitrile imparts unique electronic properties, making it distinct from its benzene and pyridine analogs
Propriétés
Numéro CAS |
87606-56-2 |
|---|---|
Formule moléculaire |
C22H18N8O2S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-[(4-nitrophenyl)diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C22H18N8O2S/c1-2-29(13-3-12-23)19-8-4-18(5-9-19)26-28-22-16(15-24)14-21(33-22)27-25-17-6-10-20(11-7-17)30(31)32/h4-11,14H,2-3,13H2,1H3 |
Clé InChI |
QFUYAFZLCZKYQH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



